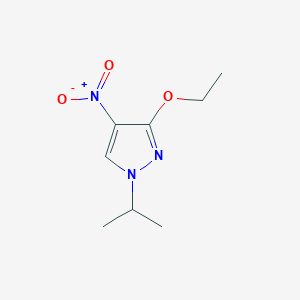

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Métodos De Preparación

The synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazones with α-bromo ketones, which leads to the formation of pyrazole derivatives . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to achieve high yields and selectivity .

Análisis De Reacciones Químicas

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Selvam et al. (2014) | 3-substituted phenyl-pyrazoles | Antimicrobial | Showed up to 78% inhibition of bacterial growth at 10 µM |

| Burguete et al. (2015) | Pyrazole derivatives | Antimicrobial | Effective against Mycobacterium tuberculosis with 98% inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Bandgar et al. (2016) | Thiocarbamoyl pyrazoles | Anti-inflammatory | High activity in reducing carrageenan-induced edema in rats |

Anticancer Activity

The anticancer properties of pyrazole derivatives are being actively researched. The structure of this compound allows it to interact with key enzymes involved in tumor growth. Studies suggest inhibition of pathways crucial for cancer progression.

Agricultural Applications

Pyrazole compounds have been explored for their potential use as agrochemicals. In particular, their efficacy against plant pathogens has been investigated.

| Study | Application | Findings |

|---|---|---|

| US4235995A (1997) | Aster plants treatment with 3-nitropyrazoles | Effective in controlling disease caused by mycoplasma |

In laboratory settings, various formulations containing nitro-pyrazoles were tested on crops to assess their ability to mitigate diseases caused by pathogens such as Pasteurella multocida, which affects livestock and can lead to economic losses in agriculture.

Materials Science

Pyrazole derivatives are also being studied for their applications in materials science, particularly as fluorescent substances and dyes. The unique structural properties of these compounds allow them to be effective in creating materials with specific optical properties.

Case Studies

Several case studies highlight the diverse applications of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole compounds against a panel of pathogenic bacteria and fungi, demonstrating significant activity and suggesting potential for development into therapeutic agents.

- Agricultural Trials : Field trials using formulations containing pyrazole derivatives showed promising results in controlling plant diseases, providing a new avenue for sustainable agricultural practices.

- Material Development : Research into the synthesis of pyrazole-based fluorescent dyes has led to the discovery of compounds with superior luminescent properties compared to traditional dyes.

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparación Con Compuestos Similares

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

- 3-Ethoxy-4-nitro-1H-pyrazole

- 1-Isopropyl-4-nitro-1H-pyrazole

- 3,5-Dimethyl-4-nitro-1H-pyrazole

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Actividad Biológica

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: 3-ethoxy-4-nitro-1-propan-2-ylpyrazole

- CAS Number: 1429417-89-9

- Molecular Formula: C8H13N3O3

- Molecular Weight: 185.20 g/mol

The compound features a five-membered ring with two nitrogen atoms, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active or allosteric sites, impacting metabolic pathways.

- Receptor Modulation: It interacts with various receptors, potentially influencing signal transduction processes that regulate cellular functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

Studies have shown that pyrazole derivatives, including this compound, possess notable antimicrobial properties against various bacterial strains. For instance:

- In vitro testing against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones ranging from 10 to 22 mm, comparable to standard antibiotics like ampicillin .

2. Anti-inflammatory Effects:

The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .

3. Antitumor Activity:

Preliminary studies suggest that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study conducted by Foroughifar et al. (2022) assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Propiedades

IUPAC Name |

3-ethoxy-4-nitro-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-4-14-8-7(11(12)13)5-10(9-8)6(2)3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAAETSZQWHBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.